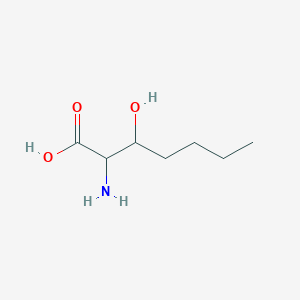

2-Amino-3-hydroxyheptanoic acid

Description

2-Amino-3-hydroxyheptanoic acid is a non-proteinogenic β-hydroxy-α-amino acid characterized by a seven-carbon (heptanoic) backbone, an amino group at position 2, and a hydroxyl group at position 2. The hydroxyl and amino groups confer polarity, likely enhancing solubility in polar solvents compared to non-hydroxylated analogs .

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-amino-3-hydroxyheptanoic acid |

InChI |

InChI=1S/C7H15NO3/c1-2-3-4-5(9)6(8)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11) |

InChI Key |

HWUNCKBWHUGJNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxyheptanoic acid can be achieved through several methods. One common approach involves the reaction of heptanoic acid with ammonia and a suitable oxidizing agent to introduce the amino and hydroxyl groups. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic synthesis. These methods offer higher yields and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxyheptanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl and amino groups can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of this compound.

Scientific Research Applications

2-Amino-3-hydroxyheptanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways, making it a valuable compound for studying biochemical processes.

Comparison with Similar Compounds

2-Aminoheptanoic Acid (CAS 1115-90-8)

- Structural Difference : Lacks the hydroxyl group at position 3.

- Implications :

- Reduced solubility in water due to the absence of a polar hydroxyl group.

- Lower reactivity in oxidation or esterification reactions compared to the hydroxylated variant.

- Applications : Primarily used in peptide synthesis and as a chiral building block .

(2R,3S)-2-Amino-3-hydroxyhexanoic Acid

- Structural Difference: Shorter carbon chain (hexanoic vs. heptanoic).

- Implications: Enhanced metabolic compatibility in biological systems (e.g., shorter chains are more readily incorporated into microbial pathways). Stability: Stable under recommended storage conditions, suggesting similar stability for the heptanoic analog .

2-Amino-3-cyclopentylpropanoic Acid (CAS 96539-87-6)

- Structural Difference : Cyclopentyl substituent replaces the hydroxyl group.

- Implications: Increased hydrophobicity, favoring membrane permeability in drug design. Potential for steric hindrance in enzymatic reactions compared to the linear hydroxylated structure .

D-2-Amino-3-hydroxypropanoic Acid 3-Phosphate

- Structural Difference: Shorter chain (propanoic) with a phosphate group.

- Implications: Phosphate group enables participation in metabolic pathways (e.g., glycolysis or amino acid phosphorylation). Higher acidity due to the phosphate moiety, altering chelation properties .

Comparative Data Table

Toxicological and Stability Considerations

- This compound: No direct toxicity data available. However, analogs like (2R,3S)-2-Amino-3-hydroxyhexanoic acid show low acute toxicity, suggesting similar safety profiles .

- Reactivity : Hydroxyl groups may increase susceptibility to oxidation, necessitating inert storage conditions. Cyclopentyl derivatives exhibit higher chemical stability due to reduced polarity .

Biological Activity

2-Amino-3-hydroxyheptanoic acid (AHHA) is a chiral amino acid with the molecular formula C₇H₁₅NO₃. Its structure features a seven-carbon chain, an amino group at the 2-position, and a hydroxy group at the 3-position, which are pivotal for its biological activity. This compound has garnered attention for its potential roles in neurological functions, particularly as a neurotransmitter or neuromodulator.

Neurological Implications

Research indicates that this compound may influence pain pathways and has been studied for its neuroprotective properties. Its structural similarity to other biologically active amino acids suggests it could modulate neurotransmitter systems, including interactions with opioid receptors, which are crucial in pain perception pathways.

The mechanism of action of AHHA involves its ability to interact with various molecular targets due to its functional groups. The amino and hydroxyl groups facilitate hydrogen bonding and enzyme interactions, potentially modulating metabolic pathways and enzyme activities.

Pharmacological Studies

Several pharmacological studies have explored the effects of AHHA on neuronal cells. For instance, it has been shown to affect cholesterol biosynthesis in Neuro2a cells, indicating a broader metabolic role beyond just neurotransmission .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of AHHA in animal models subjected to neurotoxic agents. Results indicated that AHHA administration reduced neuronal damage and improved behavioral outcomes.

- Pain Modulation : Another case study focused on the modulation of pain responses in rodents. AHHA was found to significantly alter pain thresholds, suggesting its potential utility in pain management therapies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of AHHA, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Hydroxyheptanoic acid | Lacks amino group | Less versatile in biochemical applications |

| 3-Hydroxyheptanoic acid | Hydroxyl group on a different carbon | Similar metabolic pathways but different reactivity |

| 2-Aminoheptanoic acid | Lacks hydroxyl group | Limited hydrogen bonding capabilities |

AHHA's dual functionality (amino and hydroxy groups) allows it to participate in a wider range of chemical reactions compared to its analogs, enhancing its biological relevance.

Applications in Research and Industry

AHHA serves multiple roles across various fields:

- Scientific Research : Used as a model compound for studying amino acid metabolism and enzyme interactions.

- Pharmaceutical Development : Potential candidate for developing drugs targeting neurological disorders due to its modulatory effects on neurotransmitter systems.

- Chemical Industry : Acts as a building block for synthesizing more complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.